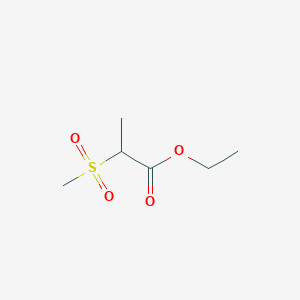

Ethyl 2-(methylsulfonyl)propanoate

Description

BenchChem offers high-quality Ethyl 2-(methylsulfonyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(methylsulfonyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-methylsulfonylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c1-4-10-6(7)5(2)11(3,8)9/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYLGLYBQFEJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441005 | |

| Record name | ETHYL 2-(METHYLSULFONYL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73017-82-0 | |

| Record name | Propanoic acid, 2-(methylsulfonyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73017-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 2-(METHYLSULFONYL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-(methylsulfonyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 2-(methylsulfonyl)propanoate, a compound of interest in pharmaceutical and agrochemical research. This document is structured to deliver not just data, but also to provide expert insights into the practical implications of these properties for laboratory work and synthesis applications.

Chemical Identity and Molecular Structure

Ethyl 2-(methylsulfonyl)propanoate is a sulfur-containing organic ester. A fundamental understanding of its structure is crucial for interpreting its reactivity and physical behavior.

Molecular Formula: C₆H₁₂O₄S[1][2]

Molecular Weight: 180.22 g/mol [1][2]

Synonyms:

-

Ethyl 2-methylsulfonylpropanoate[2]

-

2-(Methylsulfonyl)propanoic acid ethyl ester[1]

-

Propanoic acid, 2-(methylsulfonyl)-, ethyl ester[1]

-

(+/-)-2-methanesulfonyl-propionic acid ethyl ester[1]

The structure of Ethyl 2-(methylsulfonyl)propanoate, characterized by an ethyl ester group and a methylsulfonyl group attached to the second carbon of the propanoate chain, dictates its polarity and potential for intermolecular interactions. The presence of the sulfonyl group, in particular, introduces a significant dipole moment and the capacity for hydrogen bonding, which influences its physical state and solubility.

Figure 2. A proposed high-level workflow for the synthesis of Ethyl 2-(methylsulfonyl)propanoate.

Considerations for Analytical Characterization:

For researchers who synthesize or acquire this compound, a suite of analytical techniques would be necessary for identity confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the molecular structure. The proton NMR would be expected to show signals corresponding to the ethyl group (a quartet and a triplet), the methyl group on the sulfone, and the methine proton at the chiral center.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic strong absorption bands for the sulfonyl group (S=O stretches) typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, and a strong band for the ester carbonyl (C=O) group around 1735 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Applications in Research and Development

Ethyl 2-(methylsulfonyl)propanoate serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. [3]The presence of both an ester and a sulfonyl functional group provides two reactive handles for further chemical transformations. The sulfonyl group is a well-known pharmacophore, and its incorporation into molecules can modulate their biological activity, solubility, and metabolic stability.

Conclusion and Future Directions

Ethyl 2-(methylsulfonyl)propanoate is a specialty chemical with clear potential as a building block in synthetic chemistry. While publicly available data on its specific physical properties and detailed experimental protocols are currently limited, this guide provides a solid foundation based on existing commercial information and expert scientific reasoning. It is imperative for researchers utilizing this compound to perform their own characterization and safety assessments to ensure the reliability of their work and to contribute to the body of knowledge for this intriguing molecule.

References

-

PubChem. Ethyl 2-(methylsulfonyl)propanoate. [Link]

-

PubChem. Ethyl 2-(methanesulfonamido)propanoate. [Link]

-

MySkinRecipes. Ethyl 2-(methylsulfonyl)propanoate. [Link]

-

Crysdot LLC. Ethyl 2-(methylsulfonyl)propanoate. [Link]

-

Human Metabolome Database. Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). [Link]

-

FooDB. Showing Compound Ethyl 2-methylpropanoate (FDB003278). [Link]

-

The Good Scents Company. ethyl 2-(methyl dithio) propionate. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2-(methylsulfonyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and scalable laboratory synthesis for Ethyl 2-(methylsulfonyl)propanoate, a valuable building block in pharmaceutical and agrochemical research.[1] This document delves into the strategic considerations behind the selected synthetic route, which involves a two-step process: the initial S-alkylation to form the thioether intermediate, Ethyl 2-(methylthio)propanoate, followed by its selective oxidation to the corresponding sulfone. The causality behind experimental choices, detailed step-by-step protocols, and critical safety considerations are thoroughly discussed. This guide is intended to equip researchers with the necessary knowledge to confidently and safely execute this synthesis.

Introduction and Strategic Overview

Ethyl 2-(methylsulfonyl)propanoate is a key intermediate in the synthesis of various biologically active molecules.[1] Its sulfonyl and ester functional groups make it a versatile component for constructing more complex chemical architectures.[1] The synthesis of this target molecule is most effectively approached through a two-step sequence, which allows for high purity and yield of the final product.

The chosen synthetic strategy hinges on the well-established reactivity of thiols and the controlled oxidation of sulfides. The overall transformation can be visualized as follows:

Caption: Overall synthetic strategy for Ethyl 2-(methylsulfonyl)propanoate.

This approach offers several advantages:

-

High Selectivity: The nucleophilic substitution reaction in the first step is highly specific, leading to the desired thioether with minimal side products.

-

Controlled Oxidation: The subsequent oxidation can be carefully controlled to favor the formation of the sulfone over the sulfoxide intermediate.

-

Commercially Available Starting Materials: The precursors for this synthesis are readily available, making it a cost-effective route.

Step 1: Synthesis of Ethyl 2-(methylthio)propanoate

The initial step involves the formation of a carbon-sulfur bond through the S-alkylation of a thiol. This is a common and efficient method for preparing thioethers.[2] In this specific synthesis, we will react ethyl 2-bromopropanoate with sodium thiomethoxide.

Mechanistic Rationale

The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The thiomethoxide anion, a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom. This concerted process involves the simultaneous formation of the C-S bond and cleavage of the C-Br bond, resulting in the displacement of the bromide leaving group.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Ethyl 2-bromopropanoate | 181.03 | 18.1 g | 0.10 |

| Sodium thiomethoxide | 70.09 | 7.7 g | 0.11 |

| Anhydrous Ethanol | 46.07 | 150 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (150 mL).

-

Carefully add sodium thiomethoxide (7.7 g, 0.11 mol) to the ethanol with stirring under a nitrogen atmosphere.

-

Once the sodium thiomethoxide has dissolved, begin the dropwise addition of ethyl 2-bromopropanoate (18.1 g, 0.10 mol) over a period of 30 minutes. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether (100 mL) and water (100 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude Ethyl 2-(methylthio)propanoate as a colorless to pale yellow liquid.[3] The product can be purified further by vacuum distillation if necessary.

Caption: Experimental workflow for the synthesis of Ethyl 2-(methylthio)propanoate.

Step 2: Oxidation of Ethyl 2-(methylthio)propanoate to Ethyl 2-(methylsulfonyl)propanoate

The oxidation of sulfides to sulfones is a fundamental transformation in organic chemistry.[4] A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice.[4][5] The reaction often requires a catalyst to proceed at a reasonable rate and to ensure complete conversion to the sulfone.[5][6]

Rationale for Oxidant and Catalyst Selection

Hydrogen peroxide (H₂O₂) is a green and effective oxidant, with water being its only byproduct.[5] To achieve the desired transformation to the sulfone without significant accumulation of the sulfoxide intermediate, a catalyst is typically employed. Tungstate-based catalysts, for example, have been shown to be effective in promoting the oxidation of sulfides to sulfones.[7] For this guide, we will utilize a well-established method involving hydrogen peroxide in the presence of a catalytic amount of sodium tungstate.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Ethyl 2-(methylthio)propanoate | 148.23 | 14.8 g | 0.10 |

| 30% Hydrogen Peroxide (w/w) | 34.01 | 25 mL | ~0.22 |

| Sodium Tungstate Dihydrate | 329.86 | 0.33 g | 0.001 |

| Acetic Acid | 60.05 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2-(methylthio)propanoate (14.8 g, 0.10 mol), acetic acid (100 mL), and sodium tungstate dihydrate (0.33 g, 0.001 mol).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add 30% hydrogen peroxide (25 mL, ~0.22 mol) dropwise, ensuring the internal temperature does not exceed 15 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material and the sulfoxide intermediate.

-

Once the reaction is complete, carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

-

Pour the reaction mixture into 200 mL of ice-water and extract with dichloromethane (3 x 75 mL).

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude Ethyl 2-(methylsulfonyl)propanoate.[8][9] The product can be further purified by recrystallization or column chromatography.

Caption: Experimental workflow for the oxidation of Ethyl 2-(methylthio)propanoate.

Safety and Hazard Considerations

The synthesis of Ethyl 2-(methylsulfonyl)propanoate involves the use of several hazardous chemicals. It is imperative that this procedure is carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Key Chemical Hazards:

-

Ethyl 2-bromopropanoate: This is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.

-

Sodium thiomethoxide: This is a corrosive and flammable solid. It reacts with water to release flammable and toxic gases. Handle under an inert atmosphere.

-

Hydrogen Peroxide (30%): This is a strong oxidizer and can cause severe skin and eye burns.[10][11] Avoid contact with combustible materials.[10] Decomposition can lead to a pressure buildup if not properly vented.[11]

-

Acetic Acid: This is corrosive and can cause severe skin and eye damage.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

General Safety Precautions:

-

Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12][13][14]

-

Ensure that an emergency eyewash station and safety shower are readily accessible.[14]

-

Use a blast shield, especially during the addition of hydrogen peroxide.

-

Properly quench any excess oxidizing agents before disposal.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Expected Data for Ethyl 2-(methylsulfonyl)propanoate:

| Property | Value |

| Molecular Formula | C₆H₁₂O₄S[8][9] |

| Molecular Weight | 180.22 g/mol [8][9] |

| Appearance | Liquid[8] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.25 (q, J=7.1 Hz, 2H), 3.65 (q, J=7.3 Hz, 1H), 3.00 (s, 3H), 1.65 (d, J=7.3 Hz, 3H), 1.30 (t, J=7.1 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 168.5, 62.5, 59.0, 42.0, 14.0, 12.5 |

| IR (neat, cm⁻¹) | 2985, 1740 (C=O), 1320 (SO₂), 1130 (SO₂) |

Conclusion

This technical guide has outlined a robust and well-documented procedure for the synthesis of Ethyl 2-(methylsulfonyl)propanoate. By following the detailed protocols and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their ongoing research and development endeavors. The provided rationale for the synthetic strategy and experimental choices aims to empower scientists with a deeper understanding of the underlying chemical principles.

References

-

Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Frontiers in Chemistry. [Link]

-

Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

-

The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]

-

Practical oxidation of sulfides to sulfones by H₂O₂ catalysed by titanium catalyst. Green Chemistry. [Link]

-

Sulfide Oxidation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

-

SOP for Water Reactive Compounds (Class I). University of Washington. [Link]

-

Hydrogen Peroxide (H2O2) Safety and Handling Guidelines. USP Technologies. [Link]

-

What safety precautions should you take when working with acetic anhydride? Quora. [Link]

-

ACETIC ANHYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Ethyl 2-methyl-2-(methylthio)propionate. SIELC Technologies. [Link]

-

Ethyl 2-(methylsulfonyl)propanoate. MySkinRecipes. [Link]

-

ethyl 2-methyl-2-(methyl thio) propionate, 49773-24-2. The Good Scents Company. [Link]

-

Ethyl 2-methyl-2-(methylthio)propionate. PubChem. [Link]

-

Ethyl 2-(methylsulfonyl)propanoate. PubChem. [Link]

-

Ethyl 2-methyl-2-(methylthio)propionate. Endeavour Speciality Chemicals. [Link]

-

Ethyl 3-(methylthio)propionate. PubChem. [Link]

-

3-(Methylthio)propanoic acid. PubChem. [Link]

-

Ethyl 2-(methylthio)propionate. PubChem. [Link]

-

Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. [Link]

-

Methyl 2-methyl-3-(methylthio)propionate. PubChem. [Link]

-

Methyl 3-methylthiopropionate. PubChem. [Link]

-

ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]

-

Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). Human Metabolome Database. [Link]

Sources

- 1. Ethyl 2-(methylsulfonyl)propanoate [myskinrecipes.com]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. guidechem.com [guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. Practical oxidation of sulfides to sulfones by H2O2 catalysed by titanium catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Frontiers | Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems [frontiersin.org]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. Ethyl 2-(methylsulfonyl)propanoate | CymitQuimica [cymitquimica.com]

- 9. Ethyl 2-(methylsulfonyl)propanoate | C6H12O4S | CID 10511577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. usptechnologies.com [usptechnologies.com]

- 11. Hydrogen Peroxide | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]

- 12. depts.washington.edu [depts.washington.edu]

- 13. quora.com [quora.com]

- 14. nj.gov [nj.gov]

A Comprehensive Technical Guide to Ethyl 2-(methylsulfonyl)propanoate: Properties, Synthesis, and Applications in Modern Chemistry

Executive Summary

Ethyl 2-(methylsulfonyl)propanoate is a versatile organic building block characterized by the presence of both an ester and a sulfonyl functional group. This unique structure makes it a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The methylsulfonyl moiety is of particular interest in drug development for its ability to modulate the physicochemical properties of active pharmaceutical ingredients (APIs), often leading to improved solubility and metabolic stability. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, a detailed synthetic protocol, and its key applications, offering a technical resource for researchers, chemists, and professionals in drug discovery.

Nomenclature and Chemical Identification

The precise identification of a chemical entity is foundational for all scientific discourse, regulatory compliance, and patent literature. Ethyl 2-(methylsulfonyl)propanoate is systematically named according to IUPAC conventions, but is also known by several synonyms in commercial and research contexts.

1.1. IUPAC Name

The formal IUPAC name for this compound is ethyl 2-(methylsulfonyl)propanoate .[1]

1.2. Common Synonyms

For practical laboratory use and in supplier catalogs, the following synonyms are frequently encountered:

-

2-(Methylsulfonyl)propanoic acid ethyl ester[2]

-

Propanoic acid, 2-(methylsulfonyl)-, ethyl ester[2]

-

(+/-)-2-methanesulfonyl-propionic acid ethyl ester[2]

1.3. Chemical Identifiers

A summary of key registry numbers and digital identifiers is provided in the table below for unambiguous database searching and substance tracking.

| Identifier | Value | Source |

| CAS Number | 73017-82-0 | [1][2][3] |

| Molecular Formula | C₆H₁₂O₄S | [1][2] |

| InChI | InChI=1S/C6H12O4S/c1-4-10-6(7)5(2)11(3,8)9/h5H,4H2,1-3H3 | [1][2] |

| InChIKey | KVYLGLYBQFEJAK-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CCOC(=O)C(C)S(=O)(=O)C | [1] |

| MDL Number | MFCD16045025 | [1] |

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is critical for its proper handling, storage, and application in experimental design. Ethyl 2-(methylsulfonyl)propanoate is typically supplied as a liquid for laboratory use.

| Property | Value | Source(s) |

| Molecular Weight | 180.22 g/mol | [1][2][3] |

| Physical Form | Pale-yellow to yellow-brown liquid | [2] |

| Typical Purity | ≥95% | [2] |

| Storage Conditions | Room temperature, in a tightly sealed container, under dry conditions | [3] |

Synthesis and Mechanism

Ethyl 2-(methylsulfonyl)propanoate is a synthetic building block not typically isolated from natural sources. Its preparation in the laboratory is crucial for its availability. A robust and common strategy for the synthesis of aliphatic sulfones is the oxidation of the corresponding sulfide (thioether). This approach is highly reliable and provides good yields.

3.1. Rationale for Synthetic Strategy

The oxidation of a thioether is a cornerstone transformation in sulfur chemistry. The choice of oxidant allows for controlled conversion to either the sulfoxide or the sulfone. For the synthesis of a sulfone, a stronger oxidizing agent or stoichiometric excess of a milder one is required. This two-step approach—nucleophilic substitution to form the thioether followed by oxidation—is often preferred due to the high functional group tolerance and the commercial availability of the starting materials.

3.2. Proposed Synthetic Workflow

The synthesis can be logically divided into two primary stages:

-

Thioether Formation: Synthesis of the intermediate, ethyl 2-(methylthio)propanoate, via nucleophilic substitution.

-

Oxidation: Conversion of the thioether to the target sulfone, ethyl 2-(methylsulfonyl)propanoate.

Caption: Proposed two-step synthesis of Ethyl 2-(methylsulfonyl)propanoate.

3.3. Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis. Note: This is an illustrative protocol and should be adapted and optimized under proper laboratory safety procedures.

Part A: Synthesis of Ethyl 2-(methylthio)propanoate (Intermediate)

-

Materials:

-

Ethyl 2-bromopropanoate

-

Sodium thiomethoxide (NaSMe)

-

Anhydrous methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium thiomethoxide in anhydrous methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Add ethyl 2-bromopropanoate dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Partition the residue between diethyl ether and water. Separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(methylthio)propanoate, which can be purified by distillation if necessary.

-

Part B: Oxidation to Ethyl 2-(methylsulfonyl)propanoate (Final Product)

-

Materials:

-

Ethyl 2-(methylthio)propanoate (from Part A)

-

Meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the ethyl 2-(methylthio)propanoate intermediate in dichloromethane (DCM) and cool the solution to 0 °C.

-

In a separate beaker, prepare a solution or slurry of m-CPBA (approximately 2.2 equivalents) in DCM.

-

Add the m-CPBA solution dropwise to the stirred thioether solution at 0 °C. An exothermic reaction is expected.

-

After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the intermediate and the appearance of the more polar product.

-

Upon completion, quench the excess peroxide by adding saturated Na₂SO₃ solution and stir vigorously for 20 minutes.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford pure ethyl 2-(methylsulfonyl)propanoate.

-

Applications in Research and Development

The utility of ethyl 2-(methylsulfonyl)propanoate stems from its identity as a bifunctional molecule, making it a versatile building block.[3]

4.1. Core Utility as a Synthetic Building Block

It serves as a key intermediate in the synthesis of more complex molecules.[3] The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the carbon alpha to the sulfonyl group is acidic and can be deprotonated to form a nucleophile for C-C bond formation.

4.2. Role in Medicinal Chemistry

The methylsulfonyl group is a critical pharmacophore in modern drug design. Its inclusion in a molecule, often facilitated by using building blocks like ethyl 2-(methylsulfonyl)propanoate, can confer significant advantages.

-

Improved Aqueous Solubility: The polar sulfonyl group can increase the hydrophilicity of a parent molecule, which is a crucial factor for enhancing aqueous solubility.[4] Improved solubility is often directly linked to better oral bioavailability and more straightforward formulation development.[4]

-

Enhanced Metabolic Stability: The methylsulfonyl group is generally robust and resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[4] Incorporating this moiety can protect an adjacent part of the molecule from metabolism, prolonging its half-life.

-

Biological Activity: Sulfonyl groups are present in a wide range of approved drugs and are known to engage in hydrogen bonding and other non-covalent interactions with biological targets, making them crucial for creating compounds with specific biological activities.[3]

Caption: Contribution of the core structure to desirable API properties.

4.3. Agrochemical Synthesis

Beyond pharmaceuticals, this compound is also employed in the production of agrochemicals.[3] Its functional groups can be elaborated to create novel pesticides and herbicides where metabolic stability in the environment and specific modes of action are desired.[3]

Safety and Handling

As with any laboratory chemical, proper handling is essential. The available data indicates that ethyl 2-(methylsulfonyl)propanoate should be handled with care.

| GHS Information | Details | Source |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H302: Harmful if swallowed | |

| Precautionary Statements | P264, P270, P301+P312, P330 |

Handling Recommendations: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid ingestion and contact with skin and eyes.

Conclusion

Ethyl 2-(methylsulfonyl)propanoate is a high-value synthetic intermediate whose utility is firmly established in both pharmaceutical and agrochemical research. Its strategic importance lies in the predictable and beneficial influence of the methylsulfonyl group on the properties of target molecules. The synthetic accessibility and dual functionality of this compound ensure its continued relevance as a versatile tool for chemists aiming to solve complex molecular design challenges.

References

-

Ethyl 2-(methylsulfonyl)propanoate | C6H12O4S | CID 10511577 - PubChem. [Link]

-

Ethyl 2-(methylsulfonyl)propanoate - MySkinRecipes. [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to Ethyl 2-(methylsulfonyl)propanoate for Advanced Research and Development

Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, Ethyl 2-(methylsulfonyl)propanoate (CAS No. 73017-82-0) has emerged as a critical intermediate, offering a unique combination of functional groups that are highly valuable in the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of the commercial availability, synthesis, and strategic applications of Ethyl 2-(methylsulfonyl)propanoate, tailored for researchers, scientists, and drug development professionals. Our focus will be on delivering field-proven insights and robust protocols to empower your research and development endeavors.

Commercial Availability & Procurement

The accessibility of high-quality starting materials is the foundation of any successful synthetic campaign. Ethyl 2-(methylsulfonyl)propanoate is readily available from a range of specialized chemical suppliers, ensuring a stable supply chain for research and development activities.

Key Commercial Suppliers & Product Specifications:

| Supplier | Typical Purity | Available Quantities |

| CymitQuimica | >95% | 100mg, 250mg, 1g[1] |

| MySkinRecipes | 97% | 100mg, 250mg, 1g[2] |

| AstaTech, Inc. (via Sigma-Aldrich) | 95% | Inquire |

| Key Organics Limited | >95% | Inquire |

This table is not exhaustive and represents a snapshot of common suppliers. Researchers are encouraged to request certificates of analysis (CoA) from suppliers to verify purity and specifications.

The typical purity of commercially available Ethyl 2-(methylsulfonyl)propanoate is between 95% and 97%, which is suitable for most research and development applications without the need for further purification. It is generally supplied as a liquid.[1]

Physicochemical Properties & Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is a prerequisite for its safe handling and effective use in experimental design.

Key Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₄S | PubChem[3] |

| Molecular Weight | 180.22 g/mol | PubChem[3] |

| CAS Number | 73017-82-0 | PubChem[3] |

| Appearance | Liquid | CymitQuimica[1] |

| InChI Key | KVYLGLYBQFEJAK-UHFFFAOYSA-N | PubChem[3] |

Safety & Handling:

A Safety Data Sheet (SDS) from AstaTech, Inc. indicates that Ethyl 2-(methylsulfonyl)propanoate is classified with the GHS07 pictogram and the signal word "Warning". The primary hazard statement is H302: Harmful if swallowed.

Precautionary Measures:

-

P264: Wash hands and any exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Strategic Synthesis of Ethyl 2-(methylsulfonyl)propanoate

While commercially available, an in-house synthesis of Ethyl 2-(methylsulfonyl)propanoate can be a cost-effective alternative for large-scale needs and offers an opportunity for structural modifications. A robust and logical two-step synthetic strategy involves the oxidation of the corresponding thioether, ethyl 2-(methylthio)propanoate.

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of Ethyl 2-(methylsulfonyl)propanoate.

Step 1: Synthesis of Ethyl 2-(methylthio)propanoate (Starting Material)

The precursor, ethyl 2-(methylthio)propanoate (CAS 40800-76-8), can be synthesized via a nucleophilic substitution reaction between ethyl 2-bromopropanoate and sodium thiomethoxide.

Experimental Protocol:

-

Reaction Setup: To a solution of sodium thiomethoxide in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2-bromopropanoate dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield pure ethyl 2-(methylthio)propanoate.

Step 2: Oxidation to Ethyl 2-(methylsulfonyl)propanoate

The oxidation of the sulfide to the sulfone is a critical step. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions.

Experimental Protocol (Conceptual):

-

Reaction Setup: Dissolve ethyl 2-(methylthio)propanoate in a suitable solvent like dichloromethane (DCM) or acetic acid in a round-bottom flask.

-

Oxidant Addition: Add the oxidizing agent (e.g., a solution of m-CPBA in DCM or aqueous H₂O₂) dropwise to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature) to manage the exothermicity of the reaction.

-

Reaction Monitoring: Monitor the progress of the oxidation by TLC or LC-MS to ensure the complete conversion of the starting material and to check for the formation of the sulfoxide intermediate.

-

Work-up: After the reaction is complete, the mixture is carefully quenched (e.g., with a solution of sodium thiosulfate if m-CPBA is used, or with a reducing agent if excess H₂O₂ is present). The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The final product, Ethyl 2-(methylsulfonyl)propanoate, can be purified by column chromatography on silica gel or by vacuum distillation.

Applications in Drug Discovery and Development

Ethyl 2-(methylsulfonyl)propanoate serves as a versatile building block in medicinal chemistry, primarily for the introduction of the methylsulfonylpropanoate moiety into a target molecule.[2] The sulfonyl group is a key pharmacophore found in a wide array of approved drugs due to its ability to act as a hydrogen bond acceptor and its metabolic stability.

While specific examples of marketed drugs synthesized directly from Ethyl 2-(methylsulfonyl)propanoate are not readily found in publicly available literature, its utility is evident in its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] The presence of both an ester and a sulfonyl group allows for a diverse range of subsequent chemical transformations.

Logical Application Workflow:

Caption: Potential synthetic transformations of Ethyl 2-(methylsulfonyl)propanoate.

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be directly converted to amides. The sulfonyl group, being relatively inert, is carried through these transformations, imparting its desirable physicochemical properties to the final molecule.

Conclusion

Ethyl 2-(methylsulfonyl)propanoate is a commercially accessible and synthetically valuable building block for drug discovery and development. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive starting material for the creation of novel molecular entities. The insights and protocols provided in this guide are intended to facilitate its effective use in the laboratory, ultimately contributing to the advancement of new therapeutic agents.

References

-

MySkinRecipes. Ethyl 2-(methylsulfonyl)propanoate. Available at: [Link]

-

PubChem. Ethyl 2-(methylsulfonyl)propanoate. National Center for Biotechnology Information. Available at: [Link]

- AstaTech, Inc. Safety Data Sheet for Ethyl 2-(methylsulfonyl)

-

PubChem. Ethyl 2-(methylthio)propionate. National Center for Biotechnology Information. Available at: [Link]

Sources

Safety and handling of Ethyl 2-(methylsulfonyl)propanoate

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(methylsulfonyl)propanoate

This guide provides a comprehensive overview of the safety protocols and handling procedures for Ethyl 2-(methylsulfonyl)propanoate (CAS No. 73017-82-0). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety in the laboratory.

Introduction and Chemical Profile

Ethyl 2-(methylsulfonyl)propanoate is a versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility in organic synthesis stems from the presence of both sulfonyl and ester functional groups, making it a valuable building block for creating compounds with specific biological activities.[1] Understanding its chemical properties is fundamental to its safe handling.

Hazard Identification and GHS Classification

Ethyl 2-(methylsulfonyl)propanoate is classified as a hazardous chemical under the Globally Harmonized System (GHS).[2] The primary hazards are associated with its irritant properties and potential toxicity upon ingestion. All personnel must be thoroughly familiar with these hazards before handling the substance.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning [3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning [2][3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning [2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning [2] |

Toxicological Profile: Understanding the Risks

The hazards identified above are based on the compound's toxicological properties. Exposure can lead to a range of adverse health effects, necessitating stringent controls.

-

Oral Toxicity : The compound is classified as harmful if swallowed, with an acute oral toxicity of Category 4.[3][4] Ingestion can lead to systemic effects, and immediate medical attention is required.

-

Dermal and Eye Irritation : As a Category 2 irritant, direct contact with the skin will cause irritation, characterized by redness, itching, and inflammation.[2][3] Its classification as a serious eye irritant means contact can cause significant, potentially painful, and lasting damage if not addressed immediately.[2]

-

Respiratory Irritation : Vapors or aerosols of Ethyl 2-(methylsulfonyl)propanoate can irritate the respiratory system, leading to coughing and shortness of breath.[2] For this reason, handling should always occur in a well-ventilated area, preferably within a chemical fume hood.[3]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls

The primary line of defense is to minimize vapor inhalation.

-

Ventilation : Always handle this chemical in a well-ventilated area.[2][3]

-

Chemical Fume Hood : All procedures that may generate vapors or aerosols must be conducted inside a certified chemical fume hood.[3]

-

Safety Stations : Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

PPE is a critical barrier against direct exposure. The selection of appropriate PPE should follow a systematic workflow.

Caption: PPE Selection Workflow for Handling Ethyl 2-(methylsulfonyl)propanoate.

-

Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[2]

-

Respiratory Protection : If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to prevent accidents and maintain chemical integrity.

Handling

-

Do not get in eyes, on skin, or on clothing.[2]

-

Avoid ingestion and inhalation.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2]

-

Handle in accordance with good industrial hygiene and safety practices.[2]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]

-

Store at room temperature.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an emergency can significantly mitigate injury and contamination.

First-Aid Measures

Protocol: Emergency First-Aid Response

-

Eye Contact :

-

Skin Contact :

-

Inhalation :

-

Ingestion :

Accidental Release Measures

A systematic approach is required to safely manage a spill.

Caption: Workflow for Responding to an Accidental Spill.

Protocol: Accidental Spill Cleanup

-

Personal Precautions : Ensure adequate ventilation and wear the proper personal protective equipment as outlined in Section 4.2.[2][3] Avoid breathing vapors.[3]

-

Environmental Precautions : Prevent the product from entering drains, sewers, or waterways.[3][6]

-

Containment and Cleanup :

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]

-

Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[2]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Physical and Chemical Properties

Table 2: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 73017-82-0 | [1][9] |

| Molecular Formula | C₆H₁₂O₄S | [1][9] |

| Molecular Weight | 180.22 g/mol | [1][9] |

| Appearance | Pale-yellow to Yellow-brown Liquid |[4] |

Stability and Reactivity

-

Chemical Stability : The product is stable under normal ambient conditions (room temperature).[3]

-

Conditions to Avoid : Avoid exposure to incompatible products.[2]

-

Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[2]

-

Hazardous Decomposition Products : Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, and sulfur oxides.[2]

-

Hazardous Reactions : No hazardous reactions are expected under normal processing.[8] May decompose on exposure to moist air or water.[3]

Disposal Considerations

Disposal of this chemical and its containers must be in accordance with all applicable federal, state, and local regulations. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[6] Do not allow the product to enter drains or waterways.[6]

References

-

Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]

-

MySkinRecipes. Ethyl 2-(methylsulfonyl)propanoate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10511577, Ethyl 2-(methylsulfonyl)propanoate. [Link]

Sources

- 1. Ethyl 2-(methylsulfonyl)propanoate [myskinrecipes.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. ETHYL 2-(METHYLSULFONYL)PROPANOATE [sigmaaldrich.com]

- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. Ethyl 2-(methylsulfonyl)propanoate | C6H12O4S | CID 10511577 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of Ethyl 2-(methylsulfonyl)propanoate

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of Ethyl 2-(methylsulfonyl)propanoate (CAS No: 73017-82-0), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Addressed to researchers, scientists, and drug development professionals, this document outlines the core physicochemical properties of the compound, presents a theoretically derived solubility profile, and provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for laboratory applications, from reaction solvent selection to formulation development.

Compound Overview: Ethyl 2-(methylsulfonyl)propanoate

1.1. Chemical Identity

Ethyl 2-(methylsulfonyl)propanoate is an organic compound featuring both an ester and a sulfone functional group.[2] Its molecular structure is fundamental to understanding its chemical behavior and solubility.

-

IUPAC Name: ethyl 2-methylsulfonylpropanoate[3]

-

Synonyms: 2-(Methylsulfonyl)propanoic acid ethyl ester, Propanoic acid, 2-(methylsulfonyl)-, ethyl ester, (+/-)-2-methanesulfonyl-propionic acid ethyl ester[2]

1.2. Physicochemical Properties

The compound's physical and chemical properties are critical predictors of its solubility. The presence of a highly polar sulfonyl group and a moderately polar ester group, combined with a small alkyl frame, dictates its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₄S | [2][3] |

| Molecular Weight | 180.22 g/mol | [3] |

| Physical Form | Liquid | [2] |

| XLogP3 | 0.3 | [3] |

| Topological Polar Surface Area (TPSA) | 68.8 Ų | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

Theoretical Principles and Solubility Prediction

2.1. The "Like Dissolves Like" Paradigm

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors include:

-

Polarity: Polar solvents dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[5]

-

Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors will readily dissolve solutes with complementary capabilities.

-

Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, generally leading to lower solubility.[5]

2.2. Structural Analysis and Predicted Solubility Profile

A structural examination of Ethyl 2-(methylsulfonyl)propanoate allows for an expert prediction of its solubility:

-

Sulfonyl Group (-SO₂-): This group is strongly polar and contains two hydrogen bond acceptors (the oxygen atoms). This feature promotes solubility in polar solvents.

-

Ester Group (-CO₂Et): This group is also polar and contains two hydrogen bond acceptors, further enhancing affinity for polar solvents.

-

Alkyl Backbone (Ethyl and Methyl Groups): These small nonpolar moieties contribute some lipophilic character.

-

Overall Structure: The compound is moderately polar with no capacity to donate hydrogen bonds but a strong capacity to accept them. This profile suggests high solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and low solubility in nonpolar solvents.

Based on this analysis, the following qualitative solubility profile is predicted:

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions between the solvent and the highly polar sulfonyl and ester groups. |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol (IPA) | Moderate to Low | The compound can accept hydrogen bonds from the solvent, but its lack of a donor group and the presence of alkyl moieties limit its miscibility, especially in water. Solubility in alcohols is expected to be higher than in water. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The dominant polar nature of the solute prevents significant interaction with solvents that rely on weaker London dispersion forces. |

Experimental Determination of Solubility

To move from prediction to empirical data, rigorous experimental protocols are necessary. The following methods provide a framework for both rapid classification and precise quantification of solubility.

3.1. Safety and Handling

Before commencing any experimental work, consult the latest Safety Data Sheet (SDS). While a specific SDS for this exact compound is not widely available, related structures are known skin and eye irritants.[6]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[6]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[7]

3.2. Protocol 1: Qualitative Solubility Classification

This protocol utilizes a classic flowchart approach to rapidly classify the compound based on its acidic/basic properties and overall polarity, providing valuable clues to its identity and behavior.[8]

Methodology:

-

Water Solubility: Add ~25 mg of the compound to a test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[9] Observe for complete dissolution.

-

Aqueous Acid/Base Solubility: If insoluble in water, prepare two fresh samples (~25 mg each). To one, add 0.75 mL of 5% aq. HCl. To the other, add 0.75 mL of 5% aq. NaOH.[8][9] Observe for dissolution, which would indicate the presence of a basic or acidic functional group, respectively.

-

Strong Acid Solubility: If the compound is insoluble in the above solvents, test its solubility in 0.5 mL of cold, concentrated sulfuric acid (H₂SO₄).[8] Dissolution, often accompanied by a color change, suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur (e.g., alcohols, ketones, esters).

Caption: Workflow for qualitative solubility classification.

3.3. Protocol 2: Quantitative Solubility by Equilibrium Shake-Flask Method

This method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent. It involves creating a saturated solution and measuring the concentration of the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of Ethyl 2-(methylsulfonyl)propanoate to a known volume of the desired solvent in a sealed, airtight vial. The presence of undissolved solid or a second liquid phase after initial mixing is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator. The system must be allowed to reach equilibrium, which can take 24-72 hours.[5] This step is critical for ensuring the measured solubility is the true thermodynamic maximum.

-

Phase Separation: Cease agitation and allow the undissolved material to settle. To ensure a particle-free sample, the supernatant should be centrifuged or filtered through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). This step is self-validating; if any solid is carried over, the measurement will be erroneously high.

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the concentration of the solute using a pre-calibrated analytical method, such as HPLC-UV, GC-FID, or quantitative NMR.[5]

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for the quantitative shake-flask method.

Conclusion

Understanding the solubility of Ethyl 2-(methylsulfonyl)propanoate is essential for its effective use in scientific research and development. This guide provides a robust framework for this purpose, beginning with a theoretical prediction based on the compound's distinct molecular structure. The detailed experimental protocols for both qualitative and quantitative analysis offer researchers the tools to generate reliable, empirical data. This integrated approach of theoretical prediction and rigorous experimental validation ensures that scientists can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the development of novel chemical entities.

References

-

PubChem. (n.d.). Ethyl 2-(methylsulfonyl)propanoate | C6H12O4S. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(methanesulfonamido)propanoate | C6H13NO4S. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 2-(methylsulfonyl)propanoate. Retrieved from [Link]

-

Patsnap Eureka. (2025, July 22). Solubility of Ethyl Propanoate in Various Organic Solvents. Retrieved from [Link]

-

NIST/TRC Web Thermo Tables (WTT). (n.d.). ethyl 2-methylpropanoate. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl (2s)-2,3-epoxypropanoate, 97%. Retrieved from [Link]

Sources

- 1. Ethyl 2-(methylsulfonyl)propanoate [myskinrecipes.com]

- 2. Ethyl 2-(methylsulfonyl)propanoate | CymitQuimica [cymitquimica.com]

- 3. Ethyl 2-(methylsulfonyl)propanoate | C6H12O4S | CID 10511577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Comprehensive Guide to the Applications of α-Sulfonyl Esters in Modern Organic Synthesis

Executive Summary

α-Sulfonyl esters have emerged as exceptionally versatile and powerful building blocks in the landscape of modern organic chemistry. Characterized by a carbon atom flanked by both a sulfonyl and an ester group, these compounds possess unique electronic properties that render their α-proton highly acidic and amenable to a vast array of chemical transformations. This guide provides an in-depth exploration of the core reactivity and strategic applications of α-sulfonyl esters, moving beyond a simple catalog of reactions to explain the underlying principles and experimental rationale. We will delve into their utility as potent nucleophiles for carbon-carbon bond formation, their strategic role in sophisticated decarboxylative couplings for the construction of stereogenic centers, and their application in the synthesis of complex cyclic systems. This document is designed to serve as a technical resource, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework to empower researchers in leveraging these synthons for challenges in total synthesis, drug discovery, and materials science.

The α-Sulfonyl Ester Moiety: A Nexus of Reactivity

1.1. Structural Features and Physicochemical Properties

The synthetic utility of an α-sulfonyl ester is fundamentally derived from its unique electronic architecture. The central α-carbon is positioned between two powerful electron-withdrawing groups: the sulfonyl group (-SO₂R) and the ester group (-COOR'). This arrangement dramatically increases the acidity of the α-proton (pKa ≈ 10-13 in DMSO, depending on the R groups), facilitating its removal with common, non-nucleophilic bases to form a resonance-stabilized carbanion.

The resulting α-sulfonyl carbanion is a soft, highly stabilized nucleophile, capable of participating in a wide range of bond-forming reactions with exceptional control and predictability. Furthermore, the sulfonyl and ester moieties are not merely activating groups; they serve as versatile functional handles that can be retained, modified, or strategically eliminated in subsequent synthetic steps.

1.2. General Methods of Synthesis

The preparation of α-sulfonyl esters is well-established, with several reliable methods available. A common and efficient approach involves the reaction of an α-halo ester with a sodium sulfinate salt. A more direct, one-pot synthesis has also been developed, highlighting the accessibility of these key intermediates[1].

Typical Synthetic Protocol: Synthesis from Sodium Sulfinates A solution of an appropriate α-bromo ester in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is treated with a slight excess of a sodium sulfinate salt (e.g., sodium p-toluenesulfinate). The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC). An aqueous workup followed by extraction and purification via column chromatography affords the desired α-sulfonyl ester.

The α-Sulfonyl Carbanion: A Versatile Nucleophilic Workhorse

The deprotonation of the α-carbon is the gateway to the majority of applications for α-sulfonyl esters. The choice of base is critical and depends on the intended electrophile; hindered alkali-metal amides like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are commonly used to ensure rapid and quantitative formation of the carbanion at low temperatures (e.g., -78 °C)[2].

Caption: General reactivity pathways of α-sulfonyl esters via carbanion intermediates.

2.1. C-C Bond Formation via Alkylation and Conjugate Addition

The stabilized carbanion readily reacts with a variety of electrophiles. Its reaction with primary and secondary alkyl halides provides a robust method for constructing new carbon-carbon bonds, extending the molecular framework.

Similarly, the α-sulfonyl carbanion is an excellent Michael donor, participating in 1,4-conjugate addition reactions with α,β-unsaturated esters, ketones, and nitriles. This reactivity provides a powerful tool for the stereocontrolled synthesis of 1,5-dicarbonyl compounds and their analogues, which are valuable precursors for more complex structures.[3][4]

Strategic Decarboxylative Functionalizations

One of the most elegant and powerful applications of α-sulfonyl esters is in palladium-catalyzed decarboxylative reactions. In these transformations, the ester group acts as a "traceless" activating group that is ultimately expelled as CO₂, allowing for the formation of a new bond at the α-position, often with high levels of stereocontrol.

3.1. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)

The DAAA reaction has become a cornerstone of modern asymmetric synthesis for its ability to construct quaternary α-sulfonyl stereocenters, which were previously difficult to access.[5][6] The reaction utilizes racemic α-sulfonyl allyl esters, which upon treatment with a palladium catalyst and a chiral ligand, undergo a dynamic kinetic resolution to yield highly enantioenriched α-allylated sulfones.

Causality Behind the Mechanism: The success of this reaction hinges on the ability of the palladium catalyst to mediate the decarboxylation of the starting material to form a palladium-enolate intermediate. This intermediate can exist as two rapidly equilibrating E/Z isomers. The chiral ligand creates a sterically and electronically differentiated environment, causing one of the enolate isomers to react preferentially with the palladium-allyl complex, leading to high enantioselectivity.[5][6]

Caption: Simplified catalytic cycle for the Pd-catalyzed DAAA of α-sulfonyl esters.

3.2. Representative DAAA Protocol and Data

Protocol: Synthesis of Enantioenriched α-Allyl Sulfolane To a flame-dried Schlenk tube under an argon atmosphere is added [Pd₂(dba)₃] (2.5 mol%) and the chiral ligand (e.g., (R,R)-ANDEN-phenyl Trost ligand, 6.5 mol%). Anhydrous, degassed solvent (e.g., toluene or THF) is added, and the solution is stirred for 20-30 minutes at room temperature. The racemic α-sulfonyl allyl ester substrate (1.0 equiv) is then added, and the reaction mixture is stirred at the specified temperature (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the enantioenriched product.

Table 1: Scope of DAAA with Cyclic Sulfone Substrates [6]

| Entry | Substrate Ring Size | R Group on Ester | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 5-membered (Sulfolane) | Phenyl | 92 | 94 |

| 2 | 5-membered (Sulfolane) | Ethyl | 85 | 95 |

| 3 | 5-membered (Sulfolane) | tert-Butyl | 91 | 96 |

| 4 | 6-membered (Thiane) | Phenyl | 78 | 85 |

| 5 | 6-membered (Thiane) | Isopropyl | 88 | 92 |

Intramolecular Transformations: The Gateway to Cyclic Systems

The dual functionality of α-sulfonyl esters makes them excellent precursors for intramolecular cyclization reactions. By tethering the α-sulfonyl ester moiety to another reactive group, complex ring systems can be constructed with a high degree of stereochemical control.

4.1. Diastereoselective Cyclization of Bis-sulfonyl Esters

An elegant application involves the intramolecular cyclization of bis-sulfonyl esters to form functionalized cyclohexanones. In this reaction, deprotonation can occur at two equivalent α-sulfonyl positions. The subsequent intramolecular Claisen-type condensation with the ester is often irreversible, and the stereochemical outcome is dictated by the thermodynamic stability of the chair-like transition state. Placing substituents on the tether connecting the reactive centers allows for preferential formation of the product where bulky groups occupy equatorial positions, leading to high diastereoselectivity.[7]

This strategy provides a novel and powerful approach to substituted cyclohexanones, which are prevalent structural motifs in natural products and pharmaceuticals. The resulting β-keto disulfone products are themselves versatile intermediates, as the two sulfonyl groups exhibit differential reactivity.[7]

Relationship to Other Name Reactions

5.1. The Julia-Kocienski Olefination

While α-sulfonyl esters are not direct substrates in the Julia-Kocienski olefination, they are closely related to the key reagents. The Julia-Kocienski reaction involves the addition of a metalated heteroaryl alkyl sulfone to a carbonyl compound to form an alkene.[8][9][10][11] α-Sulfonyl esters can serve as precursors to the necessary alkyl sulfones through decarboxylation or other functional group manipulations. Understanding the chemistry of α-sulfonyl esters provides a foundational knowledge base that is directly applicable to the synthesis and manipulation of reagents for this and other powerful olefination methodologies.

Outlook and Future Directions

The applications of α-sulfonyl esters continue to expand, driven by the ongoing demand for efficient and selective methods in organic synthesis.

-

Drug Discovery: The sulfonyl group is a key pharmacophore found in numerous approved drugs.[12] Methodologies utilizing α-sulfonyl esters, particularly asymmetric methods like the DAAA, provide direct access to novel, enantioenriched sulfonyl-containing scaffolds for library synthesis and lead optimization.

-

Asymmetric Catalysis: The development of new chiral ligands and catalytic systems will undoubtedly broaden the scope of enantioselective transformations involving α-sulfonyl ester carbanions and their derivatives.[13][14][15]

-

Novel Transformations: Research into decarboxylative cross-coupling reactions beyond allylation, such as arylation, vinylation, and alkynylation, represents a promising frontier for further expanding the utility of these synthons.

References

-

Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters . PMC. [Link]

-

Synthesis and Decarboxylative Coupling of Sulfonyl Acetic Esters . KU ScholarWorks. [Link]

-

Highly Enantioselective Reactions of α‐Sulfonyl Carbanions of Trifluoromethyl Sulfones . Angewandte Chemie International Edition. [Link]

-

Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones . The Journal of Organic Chemistry. [Link]

-

The Regiochemistry of Cyclization of Alpha-Sulfenyl-, Alpha-Sulfinyl-, and alpha-sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides . PubMed. [Link]

-

Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones . PMC. [Link]

-

The Julia–Kocienski Olefination . Organic Reactions. [Link]

-

The Julia-Kocienski Olefination . Oregon State University. [Link]

-

Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides . YouTube. [Link]

-

Asymmetric synthesis of alpha-alkylated N-sulfinyl imidates as new chiral building blocks . PubMed. [Link]

-

Synthesis of Fluoroolefins via Julia-Kocienski Olefination . PMC. [Link]

-

Catalytic enantioselective synthesis of α-C chiral sulfones enabled by merging photoactive electron donor–acceptor complexes . RSC Publishing. [Link]

-

Enantioselective Synthesis of Allylic Sulfones via Rhodium-Catalyzed Direct Hydrosulfonylation of Allenes and Alkynes . PMC. [Link]

-

The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides . ResearchGate. [Link]

-

Modified Julia Olefination, Julia-Kocienski Olefination . Organic Chemistry Portal. [Link]

-

02.11 Formation of Sulfonate Esters from Alcohols . YouTube. [Link]

-

Transition-Metal-Free C–O or C–N Bond Formation Reactions from α-Ketosulfonyl Hydrazones with Alkyl Halides or Amines . The Journal of Organic Chemistry. [Link]

-

Highly stereoselective intramolecular Michael addition using alpha-sulfinyl vinyllithium as an unprecedented Michael donor . PubMed. [Link]

-

A simple method for the synthesis of sulfonic esters . ResearchGate. [Link]

-

Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates . PMC. [Link]

-

Investigation of the Diastereoselective Cyclization of Bis-sulfonyl Esters . Organic Letters. [Link]

-

10.3: Converting an Alcohol to a Sulfonate Ester . Chemistry LibreTexts. [Link]

-

Alkoxysulfonyl radical species: acquisition and transformation towards sulfonate esters through electrochemistry . PMC. [Link]

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations . European Journal of Chemistry. [Link]

-

A one-pot synthesis of .alpha.-ester sulfones . The Journal of Organic Chemistry. [Link]

-

Sulfonate Esters . Periodic Chemistry. [Link]

-

Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides . Chemical Science. [Link]

-

Recent advances in the synthesis and transformations of sulfinate esters . Chemical Communications. [Link]

-

Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications . PubMed. [Link]

-

Asymmetric Synthesis of Chiral Sulfinate Esters and Sulfoxides. Synthesis of Sulforaphane . The Journal of Organic Chemistry. [Link]

-

Microwave-Assisted Michael Addition of Sulfonamides to α,β-Unsaturated Esters: A Rapid Entry to Protected β-Amino Acid Synthesis . ResearchGate. [Link]

-

Diverse reactivity of arylsulfonate phenol esters . ResearchGate. [Link]

-

Synthesis of chiral sulfinate esters by asymmetric condensation . PMC. [Link]

-

Mechanochemical-Assisted Decarboxylative Sulfonylation of α,β- Unsaturated Carboxylic Acids with Sodium Sulfinate Salts . ResearchGate. [Link]

-

Asymmetric synthesis of alpha-amino 1,3-dithioketals from sulfinimines (N-sulfinyl imines). Synthesis of (2S,3R)-(-)-3-hydroxy-3-methylproline . PubMed. [Link]

-

Krapcho decarboxylation . Wikipedia. [Link]

-

Stable sulfonate esters as C1-synthons for cyclopropanation reaction to access antimicrobial active 3,3′-spirocyclopropyloxindoles . Organic Chemistry Frontiers. [Link]

-

Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides . PMC. [Link]

-

Oxidant-Assisted Sulfonylation/Cyclization Cascade Synthesis of Alkylsulfonylated Oxindoles via the Insertion of SO2 . The Journal of Organic Chemistry. [Link]

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations . ResearchGate. [Link]

-

Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018) . ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 3. Highly stereoselective intramolecular Michael addition using alpha-sulfinyl vinyllithium as an unprecedented Michael donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 12. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sci-Hub. Highly Enantioselective Reactions of α‐Sulfonyl Carbanions of Trifluoromethyl Sulfones / Angewandte Chemie International Edition, 2007 [sci-hub.se]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Enantioselective Synthesis of Allylic Sulfones via Rhodium-Catalyzed Direct Hydrosulfonylation of Allenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Sulfonyl-Activated Methylene Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonyl group is a powerful tool in the arsenal of synthetic organic chemists and medicinal chemists. Its strong electron-withdrawing nature significantly enhances the acidity of adjacent methylene protons, giving rise to a versatile class of reactive intermediates known as sulfonyl-activated methylene compounds. This guide provides a comprehensive exploration of the fundamental principles governing the reactivity of these compounds. We will delve into the mechanistic underpinnings of their key transformations, provide field-proven experimental protocols, and highlight their strategic applications in modern drug discovery and development. By synthesizing theoretical knowledge with practical insights, this document aims to empower researchers to effectively harness the synthetic potential of sulfonyl-activated methylene compounds in their own laboratories.

The Sulfonyl Group: A Functional Group of Unique Influence

The sulfonyl group (R-SO₂-R') is characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This arrangement results in a strong electron-withdrawing effect through both induction and resonance, profoundly influencing the properties of neighboring atoms.

Acidity and Carbanion Stabilization